molecular formula C21H26N4O B2943562 N-[4-(butan-2-yl)phenyl]-3-(1-tert-butyl-1H-pyrazol-4-yl)-2-cyanoprop-2-enamide CAS No. 1394799-45-1

N-[4-(butan-2-yl)phenyl]-3-(1-tert-butyl-1H-pyrazol-4-yl)-2-cyanoprop-2-enamide

Cat. No.: B2943562
CAS No.: 1394799-45-1
M. Wt: 350.466
InChI Key: UBKLHFVEXJEGDF-UHFFFAOYSA-N
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Description

The compound “N-[4-(butan-2-yl)phenyl]-3-(1-tert-butyl-1H-pyrazol-4-yl)-2-cyanoprop-2-enamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains a butyl group, which is a four-carbon alkyl radical or substituent group .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. For example, the pyrazole ring in the molecule can potentially undergo electrophilic substitution reactions .

Scientific Research Applications

Cooperative Molecular Dimers and Hydrogen Bonding

Pyrazole derivatives, including those with tert-butyl groups, have been shown to form cooperative molecular dimers through hydrogen bonding, a fundamental interaction in molecular recognition, self-assembly processes, and the design of supramolecular architectures. These interactions are critical for understanding the physical properties of materials and designing new molecular systems with specific functionalities (Chun-yang Zheng, Dun-jia Wang, & Ling Fan, 2010).

Asymmetric Synthesis and Catalysis

Compounds with pyrazole cores are employed in asymmetric synthesis, serving as ligands or substrates in catalytic reactions to produce enantioselective products. This is crucial for the development of pharmaceuticals and chemicals with high purity and specific configurations. For example, acrylamides derived from pyrazoles have been used in asymmetric [3+2] cycloaddition reactions to afford cyclopentenes with moderate enantioselectivities (Xiaoyu Han, Suxi Wang, F. Zhong, & Yixin Lu, 2011).

Multigram Synthesis and Fluorination

The synthesis of pyrazole derivatives on a multigram scale demonstrates their potential for large-scale applications. Fluorination of pyrazole compounds enhances their physical and chemical properties, making them suitable for use in materials science, medicinal chemistry, and as intermediates in organic synthesis (Rustam T. Iminov et al., 2015).

Electrophilic Substitutions and Radical Reactions

Pyrazole derivatives exhibit versatility in chemical reactions, including electrophilic substitutions and radical reactions. This makes them valuable building blocks in synthetic organic chemistry for the modification of aromatic compounds and the construction of complex molecules (Hannelore Jasch, S. B. Höfling, & M. Heinrich, 2012).

Antimicrobial and Antitumor Activities

The biological activities of pyrazole derivatives, such as their antimicrobial and antitumor properties, highlight their potential in the development of new therapeutic agents. Synthesis of new pyrazole compounds and evaluation of their biological activities contribute to the discovery of novel drugs with improved efficacy and safety profiles (E. Sharshira & N. M. Hamada, 2012).

Mechanism of Action

    Target of action

    Some pyrazole derivatives have been found to inhibit NO and PGE2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10μM concentration .

    Mode of action

    These compounds interact with their targets, inhibiting the production of certain inflammatory mediators .

    Biochemical pathways

    The inhibition of these mediators can affect various biochemical pathways involved in inflammation .

    Result of action

    The result of this interaction is a decrease in inflammation, as evidenced by the reduced production of inflammatory mediators .

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-3-(1-tert-butylpyrazol-4-yl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O/c1-6-15(2)17-7-9-19(10-8-17)24-20(26)18(12-22)11-16-13-23-25(14-16)21(3,4)5/h7-11,13-15H,6H2,1-5H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKLHFVEXJEGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C(=CC2=CN(N=C2)C(C)(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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